
5,5'-Bi-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bi-1H-benzimidazole is an aromatic heterocyclic compound that features two benzimidazole units connected at the 5-position. This compound is known for its unique structural properties, which contribute to its stability and reactivity. Benzimidazole derivatives are widely studied due to their significant biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,5’-Bi-1H-benzimidazole can be synthesized through a one-step reaction involving 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids. This method yields the compound with high purity and efficiency . Another method involves the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: The industrial production of 5,5’-Bi-1H-benzimidazole typically follows similar synthetic routes but on a larger scale. The use of polyphosphoric acids and controlled reaction conditions ensures high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Bi-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzimidazole units can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
5,5’-Bi-1H-benzimidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5’-Bi-1H-benzimidazole involves its interaction with various molecular targets. The compound can mimic the properties of DNA bases, allowing it to bind to nucleic acids and proteins. This interaction can disrupt cellular processes, leading to its antimicrobial and anticancer effects . The specific pathways involved depend on the biological context and the target organism or cell type.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Bi-1H-benzimidazole
- 4,4’-Bi-1H-benzimidazole
- 2,2’-Bis(4-aminophenyl)-5,5’-bi-1H-benzimidazole
Comparison: 5,5’-Bi-1H-benzimidazole is unique due to its specific connectivity at the 5-position, which imparts distinct chemical and physical properties. Compared to other bi-benzimidazole compounds, it exhibits higher thermal stability and mechanical strength, making it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
3097-03-8 |
|---|---|
Molekularformel |
C14H10N4 |
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
6-(3H-benzimidazol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4/c1-3-11-13(17-7-15-11)5-9(1)10-2-4-12-14(6-10)18-8-16-12/h1-8H,(H,15,17)(H,16,18) |
InChI-Schlüssel |
MSQGYVACVAASTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)N=CN4)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
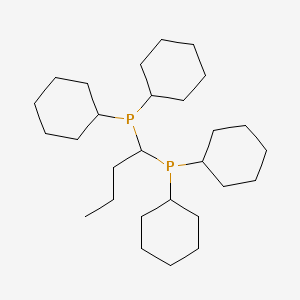

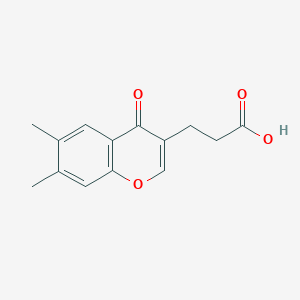

![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
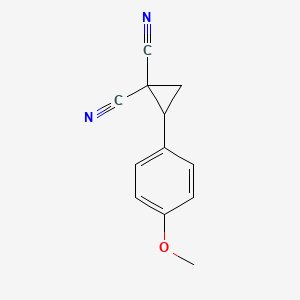


![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
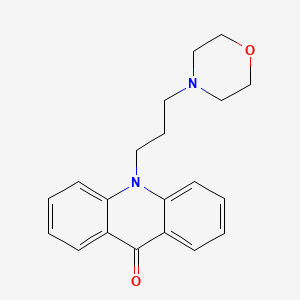
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
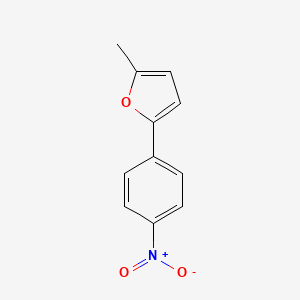
![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
